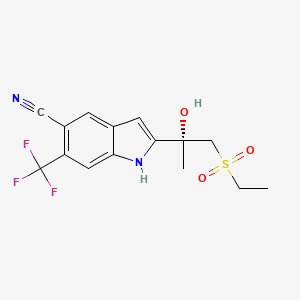
JNJ-26146900
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(-)®-2-(2-Ethylsulfonyl-1-hydroxy-1-methylethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile” is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(-)®-2-(2-Ethylsulfonyl-1-hydroxy-1-methylethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile” typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the ethylsulfonyl and hydroxy groups. Common reagents used in these steps include:
Indole formation: Fischer indole synthesis or Bartoli indole synthesis.
Trifluoromethylation: Use of trifluoromethylating agents such as trifluoromethyl iodide or Ruppert-Prakash reagent.
Sulfonylation: Introduction of the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base.
Hydroxylation: Introduction of the hydroxy group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
“(-)®-2-(2-Ethylsulfonyl-1-hydroxy-1-methylethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA.
Reduction: LiAlH4, hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “(-)®-2-(2-Ethylsulfonyl-1-hydroxy-1-methylethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile” would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A plant hormone involved in growth regulation.
Trifluoromethylindole derivatives: Studied for their potential as pharmaceuticals.
Uniqueness
“(-)®-2-(2-Ethylsulfonyl-1-hydroxy-1-methylethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile” is unique due to the combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
868691-50-3 |
|---|---|
Molekularformel |
C15H15F3N2O3S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C15H15F3N2O3S/c1-3-24(22,23)8-14(2,21)13-5-9-4-10(7-19)11(15(16,17)18)6-12(9)20-13/h4-6,20-21H,3,8H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
UJGGNFGSHPHGNE-AWEZNQCLSA-N |
SMILES |
CCS(=O)(=O)CC(C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O |
Isomerische SMILES |
CCS(=O)(=O)C[C@@](C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O |
Kanonische SMILES |
CCS(=O)(=O)CC(C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JNJ-26146900; JNJ 26146900; JNJ26146900. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















